

Methyl 6-bromo-5-methoxypicolinate: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name:	Methyl 6-bromo-5-methoxypicolinate
CAS No.:	170235-18-4
Cat. No.:	B180213

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This guide provides an in-depth analysis of **Methyl 6-bromo-5-methoxypicolinate** (CAS No. 170235-18-4), a pivotal heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. Its unique substitution pattern offers significant synthetic utility, particularly in the construction of complex molecular architectures targeting novel therapeutic pathways.

Core Identifiers and Physicochemical Properties

Methyl 6-bromo-5-methoxypicolinate is a substituted pyridine derivative whose strategic placement of bromo, methoxy, and methyl ester functionalities makes it a versatile intermediate.

Identifier	Value	Source(s)
CAS Number	170235-18-4	[1][2]
IUPAC Name	methyl 6-bromo-5-methoxypyridine-2-carboxylate	[2]
Molecular Formula	C ₈ H ₈ BrNO ₃	[1]
Molecular Weight	246.06 g/mol	[1]
InChI Key	HNDJWOBRKPSMA-UHFFFAOYSA-N	[2]
Canonical SMILES	<chem>COC1=C(N=C(C=C1)C(=O)O)CBr</chem>	[2]
Typical Purity	≥97%	[1]
Appearance	White to off-white solid	N/A

Strategic Importance in Medicinal Chemistry

The true value of **Methyl 6-bromo-5-methoxypicolinate** lies in its role as a precursor for sophisticated molecular scaffolds. The C6-bromo substituent is perfectly positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is paramount in modern drug discovery for exploring the structure-activity relationship (SAR) of a lead compound.

Application in PRMT Inhibitor Synthesis

A critical application of this building block is in the synthesis of inhibitors for Protein Arginine Methyltransferases (PRMTs). PRMTs are a family of enzymes that play a crucial role in cellular processes like gene transcription, RNA splicing, and DNA repair by methylating arginine residues on proteins. The dysregulation of PRMTs, particularly Type I enzymes, is implicated in numerous cancers, making them a high-value target for oncology drug development.

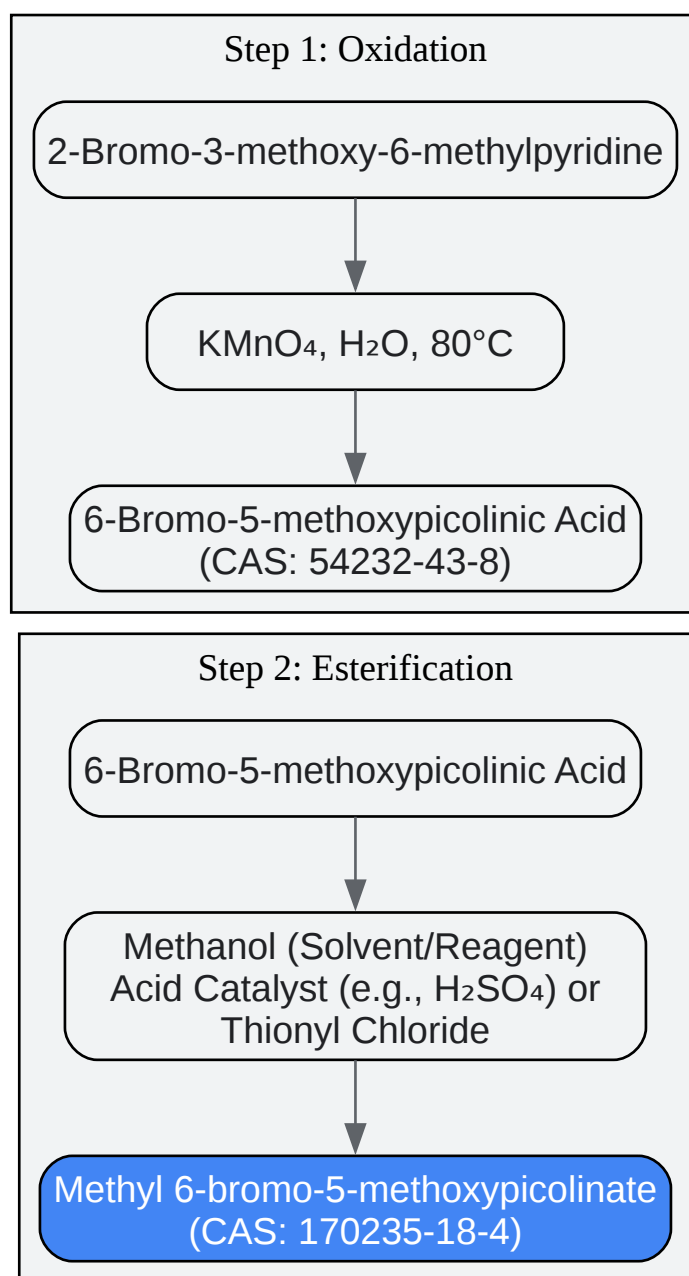
While specific synthetic routes for all developmental drugs are proprietary, patent literature for PRMT5 and other Type I PRMT inhibitors frequently describes the use of structurally similar

substituted bromopicolinate to construct the core of the active molecules. For instance, the development of potent and selective Type I PRMT inhibitors like GSK3368715 showcases the necessity of such versatile heterocyclic intermediates. GSK3368715 is a potent, reversible, S-adenosylmethionine (SAM)-uncompetitive inhibitor of Type I PRMTs that has demonstrated anti-proliferative effects in a range of tumor types.[3][4][5][6][7] The synthesis of these complex inhibitors often relies on a key fragment that can undergo selective, late-stage functionalization, a role for which **Methyl 6-bromo-5-methoxypicolinate** is ideally suited.

Synthesis and Purification Protocol

The synthesis of **Methyl 6-bromo-5-methoxypicolinate** is typically achieved in a two-step process from a commercially available substituted methylpyridine. The causality behind this workflow is the robust and well-documented nature of side-chain oxidation followed by a standard esterification.

Workflow Diagram



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Caption: Synthetic pathway for **Methyl 6-bromo-5-methoxypicolinate**.

Step 1: Synthesis of 6-Bromo-5-methoxypicolinic Acid

The first step involves the oxidation of the methyl group at the C6 position of the pyridine ring to a carboxylic acid. Potassium permanganate (KMnO_4) is a powerful and effective oxidizing agent for this transformation.

Methodology:

- **Reaction Setup:** To a solution of 2-bromo-3-methoxy-6-methylpyridine in water, add potassium permanganate (approx. 2.5 equivalents).
- **Heating:** Heat the reaction mixture to 80°C for several hours (e.g., 3 hours). The progress should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.
- **Work-up:**
 - Cool the reaction mixture and filter it through a pad of celite to remove manganese dioxide byproduct.
 - Acidify the filtrate to a pH of approximately 4 using 10% hydrochloric acid. This protonates the carboxylate, making it extractable into an organic solvent.
 - Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure.
- **Result:** This procedure typically yields 6-Bromo-5-methoxypicolinic acid as a white solid which is often of sufficient purity for the next step.

Step 2: Fischer Esterification to Methyl 6-bromo-5-methoxypicolinate

This classic esterification method utilizes an excess of methanol in the presence of a strong acid catalyst. The equilibrium is driven towards the product by the large excess of the alcohol.

Methodology:

- **Reaction Setup:** Dissolve the 6-Bromo-5-methoxypicolinic acid in a large excess of methanol.

- **Catalysis:** Add a catalytic amount of concentrated sulfuric acid (H_2SO_4) or use thionyl chloride (SOCl_2). Thionyl chloride converts the carboxylic acid to an acyl chloride in situ, which is highly reactive towards the alcohol, often leading to higher yields and faster reaction times.
- **Reaction Conditions:** Heat the mixture to reflux for several hours until TLC or HPLC analysis indicates complete conversion.
- **Work-up and Purification:**
 - Cool the reaction mixture and remove the excess methanol under reduced pressure.
 - Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.
 - Extract the product into an organic solvent like dichloromethane or ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
 - The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Analytical Characterization

To ensure the identity and purity of **Methyl 6-bromo-5-methoxypicolinate**, a comprehensive analytical characterization is essential. While specific spectra are dependent on the acquisition parameters, the expected data are as follows. Authoritative analytical data including NMR and HPLC is confirmed to be available from reputable chemical suppliers.[8]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy group protons (~ 4.0 ppm), and a singlet for the methyl ester protons (~ 3.9 ppm).
- ^{13}C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the ester at the downfield end of the spectrum (~ 165 ppm).

- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the presence of one bromine atom (^{19}Br and ^{81}Br in approximately a 1:1 ratio), with the molecular ion peaks $[\text{M}]^+$ and $[\text{M}+2]^+$ confirming the molecular weight.
- High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the compound, which is typically reported to be $\geq 97\%$.

Safety and Handling

As with any brominated heterocyclic compound, appropriate safety precautions must be taken. Based on data for structurally related compounds, **Methyl 6-bromo-5-methoxypicolinate** should be handled with care.

- Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
- Precautionary Statements:
 - Avoid breathing dust/fumes.
 - Wear protective gloves, eye protection, and face protection.
 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
 - Use only in a well-ventilated area.
- Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

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